B1579999 1-(Methyl-d3)-L-histidine

1-(Methyl-d3)-L-histidine

Cat. No.: B1579999
M. Wt: 172.20
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methyl-d3)-L-histidine: is a stable isotope-labeled compound, often used in scientific research. It is a derivative of the amino acid histidine, where the tau position is methylated and the methyl group is labeled with deuterium (D3). This compound is valuable in various fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-L-histidine typically involves the methylation of L-histidine at the tau position. The reaction conditions often include the use of deuterated methylating agents to introduce the D3 label. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of deuterated reagents is crucial to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Methyl-d3)-L-histidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although this is less common due to the stability of the imidazole ring.

    Substitution: The methyl group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used, although this is rare.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated products .

Scientific Research Applications

1-(Methyl-d3)-L-histidine is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 1-(Methyl-d3)-L-histidine involves its incorporation into metabolic pathways where histidine plays a role. The deuterium labeling allows researchers to track the compound through various biochemical processes, providing insights into enzyme activities, protein interactions, and metabolic fluxes. The molecular targets and pathways involved include histidine decarboxylase, histidine ammonia-lyase, and other enzymes related to histidine metabolism .

Comparison with Similar Compounds

    1-Methyl-L-histidine: Similar in structure but lacks the deuterium labeling.

    3-Methyl-L-histidine: Another methylated derivative of histidine, differing in the position of methylation.

    Nτ-Methyl-L-histidine: Similar to tau-Methyl-L-histidine but without the D3 label.

Uniqueness: 1-(Methyl-d3)-L-histidine is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium label offers enhanced sensitivity and specificity in analytical techniques such as mass spectrometry, making it a valuable tool in research .

Properties

Molecular Weight

172.20

Purity

98%

Origin of Product

United States

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